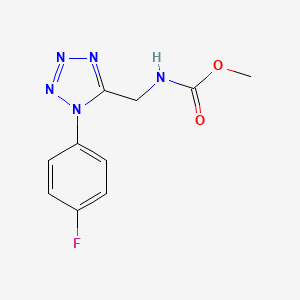
methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . They are used in a wide range of applications, including as pesticides, fungicides, and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, carbamates are typically synthesized through the reaction of alcohols with isocyanates . In some cases, metal-catalyzed reactions are used in the synthesis of complex molecules .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions, including hydrolysis and reactions with amines . The specific reactions would depend on the structure and conditions.科学的研究の応用
Antitumor Applications
One significant area of application for methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate derivatives is in antitumor research. Studies have identified certain compounds with structural similarities showing activity against lymphoid leukemia, melanoma, and carcinoma, underscoring their potential in cancer therapy. For instance, compounds like methyl (5-(2-thienylcarbonyl)-1H-benzimidazole-2-yl) carbamate have been identified for their antitumor activities, suggesting a potential for similar compounds to be utilized in oncological research (Atassi & Tagnon, 1975).
Photophysics and Material Science
In material science, derivatives of methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate have been studied for their photophysical properties. For example, the investigation into the photophysics of newly synthesized fluorophores demonstrates the compound's relevance in developing materials with specific fluorescence characteristics, which could be crucial for creating novel photoreactive or photoresponsive materials (Ghosh et al., 2013).
Fluorescent Detection Applications
Another intriguing application of related compounds is in the detection of explosive materials. Novel fluorescent polymers incorporating elements structurally related to methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate have shown potential in detecting explosive compounds like TNT and DNT, offering a pathway for the development of sensitive detection systems for security applications (Nie et al., 2011).
Antifungal and Antineoplastic Agents
Further, compounds structurally related to methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate have been synthesized and evaluated for their antifungal and antineoplastic properties, revealing a broad spectrum of biological activity that could be leveraged in developing new therapeutic agents (Kamble et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O2/c1-18-10(17)12-6-9-13-14-15-16(9)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZWJNRSOKKWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2895415.png)

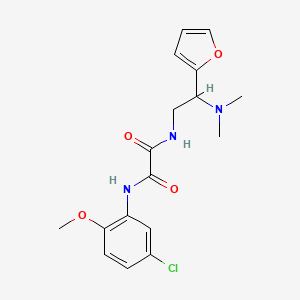
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2895420.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2895421.png)
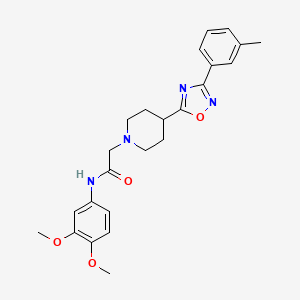
![2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2895426.png)
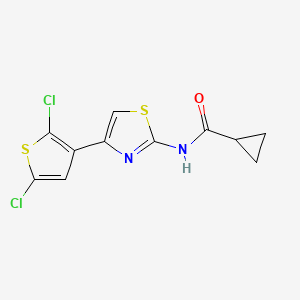
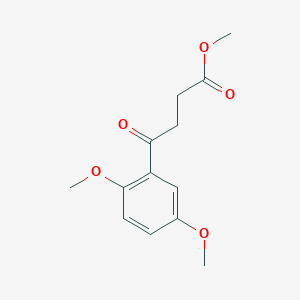
![Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2895429.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide](/img/structure/B2895431.png)
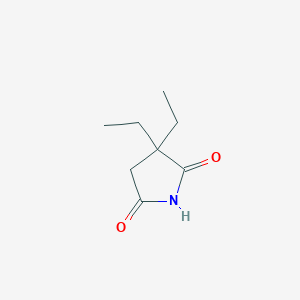
![Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2895435.png)